Dehydro Ivabradine Oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

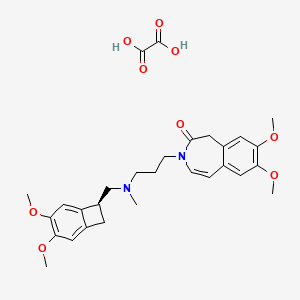

Dehydro Ivabradine Oxalate is a chemical compound with the molecular formula C29H36N2O9 and a molecular weight of 556.60 g/mol It is a derivative of Ivabradine, a medication primarily used for the symptomatic treatment of chronic stable angina and heart failure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Ivabradine Oxalate involves multiple steps, starting from the basic structure of Ivabradine. The process typically includes the following steps:

Formation of the Core Structure: The core structure of Ivabradine is synthesized through a series of reactions involving the formation of a bicyclo[4.2.0]octa-1,3,5-triene ring system.

Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This includes the addition of methoxy groups and the formation of the benzazepinone ring.

Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dehydro Ivabradine Oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Dehydro Ivabradine Oxalate serves as a key compound in studying the pharmacokinetics and pharmacodynamics of Ivabradine derivatives. Research indicates that it can be used to assess drug interactions and therapeutic efficacy in various cardiovascular conditions .

Cardiovascular Therapeutics

The compound is primarily utilized in developing treatments for cardiovascular diseases. Clinical studies have shown that Ivabradine, and by extension its derivatives, effectively lowers heart rates while maintaining cardiac output, making it beneficial for patients with coronary artery disease .

Biological Studies

Researchers employ this compound to investigate its effects on biological systems, particularly within cardiovascular research. Its ability to modulate heart rate provides insights into the management of heart failure and related disorders .

Medicinal Chemistry

As a lead compound, this compound is explored for potential therapeutic applications beyond those currently established for Ivabradine. Its unique structural properties may lead to new drug formulations targeting heart rate regulation .

Industrial Applications

In pharmaceutical production, this compound is utilized in developing analytical methods and quality control processes, ensuring the consistency and purity of cardiovascular drugs .

Real-World Effectiveness Study

A significant observational study involving 655 Chinese patients treated with Ivabradine demonstrated a mean reduction in heart rate of 13.2 bpm at one month and 14.5 bpm at six months. The study highlighted improvements in New York Heart Association functional class and quality of life metrics, confirming the compound's efficacy in real-world settings .

Comparison with Other Cardiovascular Agents

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| This compound | High | Targets I_f channels specifically |

| Ivabradine | High | Clinically validated; reduces heart rate effectively |

| Dronedarone | Moderate | Antiarrhythmic properties; broader potassium action |

| Bisoprolol | Low | Beta-blocker; different mechanism |

| Metoprolol | Low | Selective beta-1 antagonist; used for hypertension |

Wirkmechanismus

Dehydro Ivabradine Oxalate exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the “funny” channels (If) in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting other cardiac ionic channels, such as calcium or potassium channels. The reduction in heart rate allows for more efficient blood flow to the myocardium, improving oxygen supply and reducing the workload on the heart .

Vergleich Mit ähnlichen Verbindungen

Ivabradine: The parent compound, used for treating chronic stable angina and heart failure.

N-Desmethyl Ivabradine: A metabolite of Ivabradine with similar pharmacological properties.

Ivabradine Hydrochloride: Another derivative used in pharmaceutical formulations.

Uniqueness: Dehydro Ivabradine Oxalate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These modifications can potentially enhance its efficacy, reduce side effects, or provide new therapeutic applications .

Biologische Aktivität

Dehydro Ivabradine Oxalate, a derivative of ivabradine, has garnered attention for its potential therapeutic applications, particularly in cardiovascular health. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- CAS Number : 1346558-08-4

- Molecular Formula : C27H34N2O5·C2H2O4

- Molecular Weight : 556.60 g/mol

- SMILES Notation : COc1cc2CC(=O)N(CCCN(C)C[C@H]3Cc4cc(OC)c(OC)cc34)C=Cc2cc1OC.OC(=O)C(=O)O

This compound functions primarily as an inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically HCN4. This inhibition leads to a reduction in heart rate by decreasing the pacemaker activity in the sinoatrial node. The compound is particularly effective in conditions where heart rate management is critical, such as heart failure and inappropriate sinus tachycardia.

Pharmacological Effects

- Heart Rate Reduction : Clinical studies have demonstrated that ivabradine and its derivatives significantly lower heart rates in patients with chronic heart failure. For instance, a study reported a decrease in heart rate from 87 ± 12.61/min to 75.85 ± 8.91/min over a treatment period, indicating effective management of tachycardia .

- Improvement in Quality of Life : Patients undergoing treatment with ivabradine have shown significant improvements in health-related quality of life (HR-QOL), particularly in social functioning and overall well-being .

- Safety Profile : Case reports suggest that this compound can be safely administered without significant adverse effects, making it a viable option for long-term management of heart conditions .

Case Study 1: Hemodialysis Patients

A study involving hemodialysis patients with chronic heart failure assessed the efficacy of ivabradine. Over 12 weeks, participants experienced significant reductions in heart rate and improvements in systolic blood pressure, alongside a marked decrease in dialysis-related hypotension .

Case Study 2: Chronic Heart Failure Management

In another investigation focusing on chronic heart failure patients not receiving optimal beta-blocker therapy, ivabradine was found to significantly reduce hospitalizations due to worsening heart failure symptoms . These findings align with previous research indicating that ivabradine's efficacy is enhanced when used alongside beta-blockers.

Comparative Efficacy Table

Eigenschaften

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJJKAYCYVLIR-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.